![molecular formula C7H5N3O B1358638 2-Cyanoisonicotinamide CAS No. 98273-47-3](/img/structure/B1358638.png)
2-Cyanoisonicotinamide
Overview
Description
2-Cyanoisonicotinamide is a chemical compound with the molecular formula C7H5N3O . It is also known by other names such as 2-cyanopyridine-4-carboxamide and 2-CYANO-4-PYRIDINECARBOXAMIDE .
Synthesis Analysis
The synthesis of 2-Cyanoisonicotinamide involves a reaction between N-terminal cysteine and 2-cyanoisonicotinamide, which is a new biocompatible click reaction that allows rapid access to macrocyclic peptides . This reaction can be attached to different linkers directly during solid-phase peptide synthesis .
Molecular Structure Analysis
The molecular structure of 2-Cyanoisonicotinamide is represented by the InChI string: InChI=1S/C7H5N3O/c8-4-6-3-5 (7 (9)11)1-2-10-6/h1-3H, (H2,9,11) . The Canonical SMILES representation is: C1=CN=C (C=C1C (=O)N)C#N .
Chemical Reactions Analysis
The reaction between N-terminal cysteine and 2-cyanoisonicotinamide is a new biocompatible click reaction that allows rapid access to macrocyclic peptides . This reaction can be attached to different linkers directly during solid-phase peptide synthesis .
Physical And Chemical Properties Analysis
The molecular weight of 2-Cyanoisonicotinamide is 147.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 79.8 Ų .
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 2-Cyanoisonicotinamide, focusing on six unique applications:
Macrocyclic Peptide Synthesis
2-Cyanoisonicotinamide is used in a biocompatible click reaction with N-terminal cysteine to rapidly generate macrocyclic peptides. This method is significant in medicinal chemistry for the synthesis of cyclic peptide inhibitors, such as those for the Zika virus protease NS2B-NS3 .
Drug Synthesis
The compound can be attached to different linkers directly during solid-phase peptide synthesis, allowing for a fully automated process in drug synthesis .
Antimicrobial Peptide-PNA Conjugates
A unique Cysteine-2-Cyanoisonicotinamide (Cys-CINA) click chemistry has been employed for the synthesis of novel antimicrobial peptide-PNA conjugates, showcasing high selectivity and efficiency .
Peptide Nucleic Acid Conjugates
2-Cyanoisonicotinamide has been applied for low-cost and efficient synthesis of PNA-based conjugates, which have potential antimicrobial applications .
Click Chemistry Applications
The Cys-CINA click chemistry involving 2-Cyanoisonicotinamide is noted for its high selectivity, which is advantageous in creating specific peptide conjugates .
Biocompatible Conjugation Method
This compound offers a biocompatible method for conjugating peptides during synthesis, which is crucial for creating therapeutically relevant compounds .
Mechanism of Action
Target of Action
2-Cyanoisonicotinamide has been found to interact with various targets in different biological systems. For instance, it has been used to generate potent peptide inhibitors of the Zika virus protease NS2B-NS3 . In another study, it was found to affect respiration, lipid metabolism, polyamine biosynthetic enzymes, and activities of lipoxigenase (LOX) and peroxidase (POX) in rice plants .
Mode of Action
The mode of action of 2-Cyanoisonicotinamide is largely dependent on its target. In the case of the Zika virus protease NS2B-NS3, it is used to generate macrocyclic peptides that inhibit the protease . The reaction between N-terminal cysteine and 2-Cyanoisonicotinamide is a new biocompatible click reaction that allows rapid access to these macrocyclic peptides .
In rice plants, 2-Cyanoisonicotinamide affects various biochemical processes. It stimulates the respiration in the glycolytic process which supplies NADPH .
Biochemical Pathways
The biochemical pathways affected by 2-Cyanoisonicotinamide are diverse. In rice plants, it affects the glycolytic process and lipid metabolism . It also influences the activities of enzymes involved in polyamine biosynthesis .
Pharmacokinetics
Its ability to be attached to different linkers directly during solid-phase peptide synthesis suggests that it may have favorable adme properties .
Result of Action
The result of 2-Cyanoisonicotinamide’s action is dependent on its target and the biological system in which it is used. In the case of the Zika virus protease NS2B-NS3, it results in the inhibition of the protease, potentially preventing the virus from replicating . In rice plants, it appears to enhance resistance against rice blast disease .
properties
IUPAC Name |
2-cyanopyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c8-4-6-3-5(7(9)11)1-2-10-6/h1-3H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJSESNRQXAFHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625208 | |
Record name | 2-Cyanopyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanoisonicotinamide | |
CAS RN |
98273-47-3 | |
Record name | 2-Cyanopyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-cyanoisonicotinamide interact with its target and what are the downstream effects?
A1: The research papers focus on utilizing 2-CINA's reactivity with N-terminal cysteine residues for peptide macrocyclization. [, ] This reaction forms a stable macrocycle through a thiazole linkage. [, ] While 2-CINA itself doesn't have a specific biological "target", the macrocyclization reaction influences the downstream behavior of the peptide. For instance, in the case of Zika virus protease inhibitors, macrocyclization using 2-CINA significantly increased the binding affinity compared to linear peptide analogues. [] This effect is likely due to the macrocycle's constrained conformation, which can enhance target binding and improve resistance to enzymatic degradation. []
Q2: What is the impact of linker length on the activity of macrocyclic peptides synthesized using 2-cyanoisonicotinamide?
A2: The research on Zika virus protease inhibitors demonstrated that the length of the linker used to connect the peptide and 2-CINA significantly affects the resulting macrocycle's activity. [] Specifically, shorter linker lengths led to increased inhibitory activity against the target protease. [] This finding highlights the importance of optimizing linker length during the design of peptide macrocycles, as even small structural changes can impact target binding and biological activity.
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